molecular formula C27H27N3O2 B5561471 N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B5561471
M. Wt: 425.5 g/mol
InChI Key: CSZBMKXXLPAZBI-LQKURTRISA-N
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Description

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide typically involves multiple stepsThe final step involves the condensation reaction with 2-(2,5-dimethylphenoxy)acetamide under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s indole core is known to bind with high affinity to multiple receptors, which can trigger various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-13-14-20(2)26(15-19)32-18-27(31)29-28-16-24-21(3)30(17-22-9-5-4-6-10-22)25-12-8-7-11-23(24)25/h4-16H,17-18H2,1-3H3,(H,29,31)/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZBMKXXLPAZBI-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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